2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine
Description
Properties
IUPAC Name |
[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHJNOOQFEMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced heterocyclic structures.
Substitution: Substituted hydrazinyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine has been investigated for its potential as an enzyme inhibitor or receptor ligand . The hydrazinyl group can form hydrogen bonds with active sites on enzymes or receptors, while the oxadiazole ring can participate in π-π interactions.
Medicine
The compound has shown promise in various therapeutic applications:
- Antimicrobial Activity : Exhibits activity against multiple bacterial strains.
- Anticancer Properties : Demonstrates potential to induce apoptosis in cancer cell lines.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
Industry
In industrial applications, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique chemical structure allows for tailored modifications that can enhance material performance.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated significant growth inhibition in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Cancer Cell Apoptosis
Research conducted at a university laboratory investigated the effects of this compound on breast cancer cells. Findings showed that treatment resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways.
In Vivo Studies
An animal model study assessed the antitumor activity of the compound in mice bearing xenografts of human cancer cells. Results demonstrated a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer agent.
Similar Compounds
Compounds such as 2-(1,2,4-Oxadiazol-5-yl)anilines and other 1,2,4-Oxadiazole Derivatives share structural similarities but differ in substituents attached to the oxadiazole ring.
Uniqueness
The presence of both cyclopropyl and hydrazinyl groups confers distinct chemical and biological properties to this compound. These functional groups facilitate specific interactions with molecular targets, making it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the 1,2,4-oxadiazole ring but differ in the substituents attached to the ring.
1,2,4-Oxadiazole Derivatives: A broad class of compounds with various substituents on the oxadiazole ring.
Uniqueness
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is unique due to the presence of both the cyclopropyl group and the hydrazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making this compound a valuable tool in scientific research.
Biological Activity
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₅O
- Molar Mass : 221.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzymes and receptors, which can lead to various physiological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Apoptosis : Research conducted at a university laboratory investigated the effects of the compound on breast cancer cells. The findings indicated that treatment with this hydrazinylpyridine derivative resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis through mitochondrial pathways .
- In Vivo Studies : An animal model study assessed the antitumor activity of the compound in mice bearing xenografts of human cancer cells. The results demonstrated a marked reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the key structural features of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine, and how do they influence its chemical reactivity?
The compound combines a pyridine core substituted with a hydrazinyl group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. The cyclopropyl group enhances steric stability and modulates electronic effects, while the oxadiazole ring participates in hydrogen bonding and π-π stacking interactions. The hydrazinyl group provides nucleophilic reactivity, enabling derivatization for structure-activity relationship (SAR) studies .
Q. Which characterization techniques are critical for confirming the identity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the proton and carbon environments, particularly the cyclopropyl and oxadiazole signals. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%) by detecting trace impurities or byproducts .
Q. What are the common synthetic routes for preparing this compound?
A typical synthesis involves:
- Step 1: Cyclocondensation of amidoximes with cyclopropanecarboxylic acid derivatives to form the oxadiazole ring.
- Step 2: Functionalization of pyridine via nucleophilic substitution (e.g., hydrazine addition at the 6-position).
- Step 3: Purification via column chromatography or recrystallization. Key intermediates are validated using IR spectroscopy to track functional group transformations .
Q. What are the potential applications of this compound in medicinal chemistry?
The oxadiazole and hydrazinyl groups suggest applications in enzyme inhibition (e.g., kinase or protease targets) and antimicrobial/anticancer agent development. Structural analogs have demonstrated activity against Plutella xylostella (71.43% larvicidal activity at 0.4 μg mL⁻¹) and Spodoptera exigua .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for oxadiazole formation.
- Catalysis: Palladium catalysts improve coupling efficiency in pyridine functionalization.
- Temperature Control: Maintaining 80–100°C during cyclocondensation minimizes side reactions. Yield improvements from 60% to >85% have been reported via DOE (Design of Experiments) approaches .
Q. How should contradictions in biological activity data be addressed?
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation steps:
- Reproducibility Checks: Validate results across multiple labs using standardized protocols.
- Metabolite Profiling: LC-MS/MS identifies active metabolites or degradation products.
- Target Validation: Use CRISPR/Cas9 knockout models to confirm target engagement .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450).
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR: Machine learning (e.g., Random Forest) correlates structural features with activity .
Q. How can researchers design analogs to improve biological activity?
- Bioisosteric Replacement: Substitute hydrazinyl with acylhydrazone for enhanced metabolic stability.
- Ring Modifications: Replace cyclopropyl with fluorinated cyclopropane to alter lipophilicity (logP).
- Hybrid Molecules: Conjugate with known pharmacophores (e.g., benzamide) for dual-target inhibition .
Q. What are the challenges in pharmacokinetic (PK) studies of this compound?
- Low Solubility: Address via nanoformulation or co-crystallization with cyclodextrins.
- Metabolic Instability: Use deuterium labeling at metabolically labile sites (e.g., hydrazine) to prolong half-life.
- Blood-Brain Barrier Penetration: LogD values >2.5 improve CNS uptake but may increase toxicity .
Q. How should spectral data discrepancies during characterization be interpreted?
- ¹³C NMR Shifts: Cyclopropyl carbons (δ 10–15 ppm) and oxadiazole carbons (δ 150–160 ppm) must align with DFT-calculated spectra.
- MS Fragments: Key fragments (e.g., m/z 178 for oxadiazole cleavage) confirm structural integrity. Deviations may indicate tautomerism or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
